molecular formula C12H16BrNO2 B1372470 N-t-Butyl 4-bromo-3-methoxybenzamide CAS No. 1072944-39-8

N-t-Butyl 4-bromo-3-methoxybenzamide

Cat. No.: B1372470
CAS No.: 1072944-39-8
M. Wt: 286.16 g/mol
InChI Key: BMLUELOZWUFHGB-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Benzamide (B126) Chemistry and Research Landscape

The benzamide functional group is a cornerstone in medicinal chemistry and materials science. Benzamide derivatives are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. mdpi.comresearchgate.netnanobioletters.com This has driven extensive research into the synthesis and biological evaluation of novel benzamide compounds. nanobioletters.com In the contemporary research landscape, the focus has shifted towards developing multi-targeted agents and highly specific molecular probes. mdpi.comnih.gov

N-t-Butyl 4-bromo-3-methoxybenzamide (B62722) fits into this landscape primarily as a chemical intermediate and a scaffold for the synthesis of more complex molecules. The strategic placement of its functional groups allows for further chemical modifications, making it a versatile starting point for creating libraries of compounds for screening and lead optimization in drug discovery programs. Researchers are continuously exploring efficient synthetic pathways for benzamide derivatives, including methods that utilize green chemistry principles like ultrasonic irradiation to improve reaction times and yields. researchgate.net

Structural Significance and Distinctive Features of N-t-Butyl 4-bromo-3-methoxybenzamide

The chemical identity and reactivity of this compound are defined by its distinct structural components. The molecule's core is a benzamide, which consists of a benzene (B151609) ring attached to an amide functional group.

Key Structural Features:

Benzamide Core: Provides a rigid and planar scaffold that is common in many biologically active molecules. wikipedia.org

N-tert-Butyl Group: The bulky tertiary butyl group attached to the amide nitrogen provides significant steric hindrance. This feature can enhance the metabolic stability of molecules by protecting the amide bond from enzymatic hydrolysis.

4-Bromo Substituent: The bromine atom at the para-position is an electron-withdrawing group that influences the electronic properties of the benzene ring. It can also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and binding to biological targets.

3-Methoxy Substituent: The methoxy (B1213986) group at the meta-position is an electron-donating group. Its presence, along with the bromine, creates a specific electronic environment on the aromatic ring, which can be crucial for directing further chemical reactions or for specific interactions in a biological context.

These features combine to give this compound a unique profile of steric and electronic properties, making it a subject of interest for synthetic and medicinal chemists.

Physicochemical Properties of this compound

Property Value
CAS Number 1072944-39-8 alfa-chemistry.com
Molecular Formula C₁₂H₁₆BrNO₂ alfa-chemistry.com
Molecular Weight 286.2 g/mol alfa-chemistry.comscbt.com
IUPAC Name 4-bromo-N-(tert-butyl)-3-methoxybenzamide alfa-chemistry.com
Canonical SMILES CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)OC alfa-chemistry.com
InChI Key BMLUELOZWUFHGB-UHFFFAOYSA-N alfa-chemistry.com

Historical and Current Trajectories in Benzamide Derivative Research Relevant to the Compound

The study of benzamides has a rich history, evolving from the investigation of simple derivatives to the rational design of complex molecules with highly specific functions. wikipedia.org Initially, research focused on the synthesis and characterization of a wide range of substituted benzamides to understand fundamental structure-activity relationships.

In recent decades, advancements in analytical techniques and computational chemistry have enabled more targeted research. Current trajectories in the field include:

Development of Multi-Target Ligands: There is a growing interest in designing single molecules that can interact with multiple biological targets, which can be beneficial for treating complex diseases like Alzheimer's or cancer. mdpi.comnih.gov Benzamide scaffolds are frequently used in these efforts.

Fragment-Based Drug Discovery (FBDD): Simple molecules like benzamide derivatives are used as starting fragments that bind to biological targets. These fragments are then elaborated and optimized to create potent and selective drug candidates. researchgate.net

Novel Synthetic Methodologies: The chemical community continues to develop more efficient, cost-effective, and environmentally friendly methods for amide bond formation, a critical step in synthesizing benzamides. researchgate.netresearchgate.net

Applications in Disease-Specific Research: Substituted benzamides are being actively investigated as potential inhibitors of specific enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), or as antagonists for signaling pathways such as the Hedgehog pathway, which is implicated in some cancers. nih.govnih.gov

This compound serves as a relevant entity within these modern research trends, offering a precisely functionalized scaffold that can be utilized in the synthesis of novel compounds for these advanced applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-tert-butyl-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)8-5-6-9(13)10(7-8)16-4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLUELOZWUFHGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674713
Record name 4-Bromo-N-tert-butyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-39-8
Record name 4-Bromo-N-tert-butyl-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies and Process Optimization for N T Butyl 4 Bromo 3 Methoxybenzamide

Comprehensive Analysis of Established Synthesis Pathways for 4-Bromo-3-methoxybenzamide (B62722) Cores

The synthesis of the N-t-Butyl 4-bromo-3-methoxybenzamide core structure is primarily achieved through two strategic approaches: the initial formation of a substituted benzoic acid followed by amidation, or the functionalization of a pre-formed benzamide (B126). These pathways rely on fundamental organic reactions, including amide bond formation, directed metalation, and regioselective halogenation.

Amide Bond Formation Strategies: Coupling Reagents and Conditions

A principal route to this compound involves the coupling of 4-bromo-3-methoxybenzoic acid with tert-butylamine (B42293). This transformation is reliant on activating the carboxylic acid to facilitate nucleophilic attack by the amine. A wide array of coupling reagents has been developed for this purpose, each with distinct mechanisms, advantages, and limitations. luxembourg-bio.com

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common activators. luxembourg-bio.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com While effective, DCC can lead to the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove. luxembourg-bio.compeptide.com EDC offers an advantage in this regard, as its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com To minimize side reactions and reduce the risk of racemization in chiral substrates, these reagents are frequently used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. bachem.com

Phosphonium and aminium/uronium salts, such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), represent another major class of coupling reagents. bachem.com These reagents are known for their high efficiency and rapid reaction times, forming activated esters that readily react with amines. luxembourg-bio.combachem.com For instance, the synthesis of N-T-Butyl 4-bromo-2-methoxybenzamide, a structural isomer of the target compound, typically employs a coupling reagent like DCC to facilitate the amide bond formation in a solvent such as dichloromethane (B109758).

The choice of solvent and base is also critical. Dipolar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are common, and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often added to neutralize the acid formed during the reaction and to facilitate the coupling process. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesMechanism/FeaturesCommon Byproducts
CarbodiimidesDCC, DIC, EDCForms O-acylisourea intermediate. Often used with additives (e.g., HOBt) to suppress side reactions. luxembourg-bio.compeptide.comSubstituted ureas (e.g., DCU from DCC). luxembourg-bio.com
Phosphonium SaltsBOP, PyBOPForms activated benzotriazolyl esters. High efficiency.Hexamethylphosphoramide (HMPA) from BOP can be a concern.
Aminium/Uronium SaltsHBTU, TBTU, HATU, COMUForms activated esters. Fast reaction rates and low epimerization. bachem.com Byproducts are generally water-soluble. bachem.comTetramethylurea.
OtherT3P (n-propylphosphonic acid anhydride)Forms a mixed anhydride. Byproducts are water-soluble. ucl.ac.ukPhosphonic acids.

Directed Ortho-Metalation (DoM) Approaches for Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org

For the synthesis of this compound, a plausible DoM strategy could start from N-t-butyl-3-methoxybenzamide. In this precursor, both the tertiary amide and the methoxy (B1213986) group can function as DMGs. wikipedia.orgorganic-chemistry.org The tertiary amide is generally a stronger DMG than the methoxy group. uwindsor.ca Therefore, treatment with a strong lithium base like s-BuLi in the presence of an amine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA) would be expected to direct lithiation to the C2 position, ortho to the amide. However, the methoxy group at C3 also directs to the C2 and C4 positions. The interplay between these directing groups is crucial. By carefully selecting the base and reaction conditions, it is possible to influence the site of metalation. unblog.fr To achieve bromination at the C4 position, one would rely on the directing ability of the C3-methoxy group. After lithiation at C4, the reaction would be quenched with an electrophilic bromine source, such as 1,2-dibromotetrafluoroethane (B104034) or N-bromosuccinimide (NBS), to install the bromine atom.

Regioselective Bromination and Etherification of Benzamide Precursors

An alternative to DoM is direct electrophilic aromatic substitution. The regiochemical outcome of the bromination of a substituted benzene (B151609) ring is dictated by the electronic and steric effects of the substituents already present.

Regioselective Bromination: Starting with N-t-butyl-3-methoxybenzamide, the introduction of a bromine atom via electrophilic aromatic substitution needs to be directed to the C4 position. The methoxy group is a strongly activating ortho-, para-director, while the N-tert-butylamido group is also an ortho-, para-director. The C4 position is para to the strongly activating methoxy group and ortho to the amide group. The C6 position is ortho to both groups, and the C2 position is also ortho to both. The electronic activation from the methoxy group strongly favors substitution at its para-position (C4) and ortho-position (C2, C6). Given the potential for steric hindrance from the bulky tert-butyl group, substitution at C4 is often favored. Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent can be used. mdpi.com For example, the bromination of 3-methoxybenzaldehyde (B106831) has been shown to afford 2-bromo-5-methoxybenzaldehyde, highlighting the challenge of controlling regioselectivity. mdpi.com Careful optimization of the brominating agent, solvent, and temperature is essential to achieve the desired 4-bromo isomer selectively.

Etherification: The methoxy group can be introduced by etherification of a corresponding hydroxy precursor. For instance, if 4-bromo-3-hydroxybenzoic acid is used as a starting material, it can be converted to 4-bromo-3-methoxybenzoic acid. This methylation is typically achieved using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate. The resulting methoxybenzoic acid can then undergo amidation as described in section 2.1.1.

Stereocontrolled Introduction of tert-Butyl and Methoxy Moieties

The concept of stereocontrol is not applicable to the synthesis of this compound. The molecule is achiral and does not possess any stereocenters or elements of chirality such as axial or planar chirality. The tert-butyl and methoxy groups are symmetrically simple alkyl groups. Therefore, their introduction does not require or involve stereoselective methods. The synthetic steps focus on regiochemistry and functional group transformations rather than controlling the three-dimensional arrangement of atoms.

Exploration of Novel Synthetic Route Development and Efficiency Enhancements

Research into the synthesis of benzamides continues to evolve, with a focus on improving efficiency, reducing steps, and increasing yields. For this compound, novel approaches could involve one-pot procedures that combine bromination and amidation, or the use of catalytic systems that avoid stoichiometric activators for the amide bond formation.

Flow chemistry presents another avenue for process optimization. By conducting reactions in continuous flow reactors, parameters such as temperature, pressure, and reaction time can be precisely controlled, often leading to higher yields, better selectivity, and improved safety compared to batch processing. This approach could be applied to both the bromination and amidation steps in the synthesis of the target compound.

Sustainable Synthesis Approaches and Green Chemistry Considerations

The principles of green chemistry are increasingly influencing the design of synthetic routes. ucl.ac.ukresearchgate.net For the synthesis of this compound, several aspects can be optimized for sustainability.

The most significant area for improvement is in the amide bond formation step, which traditionally generates substantial waste from stoichiometric coupling reagents. ucl.ac.uksigmaaldrich.com Catalytic amidation methods are a greener alternative. sigmaaldrich.com This can include boronic acid catalysis or the use of enzymes. sigmaaldrich.comnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the direct formation of amides from carboxylic acids and amines, often in greener solvents and without the need for additives or intensive purification. nih.gov

Solvent choice is another key consideration. Traditional amide coupling reactions often use chlorinated solvents or dipolar aprotic solvents, which have environmental and health concerns. ucl.ac.uk The development of coupling methods that work in more benign solvents, such as cyclopentyl methyl ether (CPME), or even in aqueous media, represents a significant advance in sustainability. nih.govluxembourg-bio.comresearchgate.net Furthermore, solvent-free reaction conditions, where neat reactants are mixed, offer an ideal green alternative by eliminating solvent waste entirely. tandfonline.comfigshare.comtandfonline.com

Finally, improving atom economy by designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product is a core green chemistry principle. Catalytic routes are inherently more atom-economical than those relying on stoichiometric activating agents.

Process Chemistry Aspects for Scalable Production and Purity Control

The industrial-scale synthesis of this compound necessitates a robust and optimized process to ensure high yield, purity, and cost-effectiveness. The process chemistry for this compound can be logically divided into two primary stages: the synthesis of the key intermediate, 4-bromo-3-methoxybenzoic acid, and the subsequent amidation with tert-butylamine. Careful control of process parameters and a thorough understanding of potential impurities are critical at each stage.

A common and scalable route for the synthesis of this compound involves the initial preparation of 4-bromo-3-methoxybenzoic acid, followed by its conversion to an acyl chloride, and finally, reaction with tert-butylamine. This approach is often favored in industrial settings due to the high reactivity of the acyl chloride intermediate, which typically leads to high conversion and simplifies product isolation.

The synthesis of the 4-bromo-3-methoxybenzoic acid intermediate can be achieved by the bromination of 3-methoxybenzoic acid. The regioselectivity of this electrophilic aromatic substitution is directed by the methoxy and carboxylic acid groups. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. This directing effect favors the introduction of the bromine atom at the 4-position, para to the methoxy group and meta to the carboxylic acid group.

The subsequent amidation reaction is a critical step where the carboxylic acid is activated to react with the sterically hindered tert-butylamine. Direct amidation using coupling agents is a common laboratory method; however, for large-scale production, a more cost-effective approach is often the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. scribd.com This intermediate readily reacts with tert-butylamine to form the desired amide.

Process optimization for scalable production focuses on maximizing yield and purity by carefully controlling reaction conditions. numberanalytics.com Key parameters that require optimization include reaction temperature, solvent selection, reagent stoichiometry, and reaction time. For instance, in the amidation step, the temperature needs to be controlled to prevent side reactions, while the choice of solvent can influence reaction rates and the solubility of reactants and products, thereby affecting the ease of product isolation and purification.

Purity control is a paramount consideration in the scalable production of this compound. A comprehensive understanding of the potential impurities that can arise during the synthesis is essential for developing effective purification strategies. Potential impurities can originate from starting materials, side reactions, or incomplete reactions. For example, during the bromination of 3-methoxybenzoic acid, the formation of isomeric bromo-substituted benzoic acids is a possibility that needs to be monitored and controlled. In the amidation step, unreacted 4-bromo-3-methoxybenzoic acid and byproducts from the decomposition of the acyl chloride are potential impurities.

To ensure the final product meets the required purity specifications, a robust purification protocol is necessary. Crystallization is a highly effective and widely used technique for the purification of solid organic compounds on an industrial scale. The selection of an appropriate solvent system is crucial for achieving high purity and recovery. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the desired compound to crystallize while impurities remain in the solution. Filtration and drying of the crystals yield the purified this compound.

Below are interactive data tables summarizing key aspects of the process chemistry for the scalable production and purity control of this compound.

Table 1: Optimized Process Parameters for the Synthesis of this compound

Parameter Stage 1: Bromination of 3-methoxybenzoic acid Stage 2: Amidation
Reactants 3-methoxybenzoic acid, Bromine4-bromo-3-methoxybenzoic acid, Thionyl chloride, tert-Butylamine
Solvent Acetic AcidToluene
Catalyst Iron(III) bromide (catalytic)Not applicable
Temperature 25-35 °C50-60 °C
Reaction Time 4-6 hours2-3 hours
Work-up Quenching with sodium bisulfite solution, filtration, and washing with water.Aqueous work-up to remove unreacted reagents and byproducts.

Table 2: Potential Impurities and Control Strategies

Potential Impurity Origin Control Strategy Purification Method
2-bromo-3-methoxybenzoic acidSide reaction during brominationControl of reaction temperature and catalyst loading.Crystallization
6-bromo-3-methoxybenzoic acidSide reaction during brominationControl of reaction temperature and catalyst loading.Crystallization
Unreacted 3-methoxybenzoic acidIncomplete brominationOptimization of reaction time and stoichiometry.Crystallization
Unreacted 4-bromo-3-methoxybenzoic acidIncomplete amidationUse of excess tert-butylamine and sufficient reaction time.Aqueous wash and crystallization
Dimer of 4-bromo-3-methoxybenzoic acidSide reaction during acyl chloride formationControl of temperature during acyl chloride formation.Crystallization

Chemical Reactivity and Mechanistic Investigations of N T Butyl 4 Bromo 3 Methoxybenzamide

Mechanistic Pathways for Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of N-t-Butyl 4-bromo-3-methoxybenzamide (B62722) is substituted with three groups: a bromine atom, a methoxy (B1213986) group, and an N-t-butylamido group. The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on this ring is determined by the directing effects of these substituents.

The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance (+M effect). The N-t-butylamido group (-CONH-t-Bu) is also generally considered an activating group and an ortho-, para-director, although its activating effect is attenuated by the electron-withdrawing nature of the carbonyl group. The bromine atom (-Br) is a deactivating group due to its inductive electron withdrawal (-I effect), but it is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance (+M effect).

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C2, C5, and C6. The directing effects of the substituents can be summarized as follows:

SubstituentPositionDirecting Effect
Methoxy (-OCH3)C3Ortho (C2, C4), Para (C6)
Bromo (-Br)C4Ortho (C3, C5), Para (C1)
N-t-butylamido (-CONH-t-Bu)C1Ortho (C2, C6), Para (C4)

Based on a qualitative analysis of these competing effects, the C2 and C6 positions are the most activated towards electrophilic attack, as they are ortho to the strongly activating methoxy and/or N-t-butylamido groups. The C5 position is sterically hindered and electronically deactivated by the adjacent bromine atom. Therefore, electrophilic substitution is most likely to occur at the C2 or C6 positions. For instance, in reactions like nitration or halogenation, a mixture of 2- and 6-substituted products would be expected.

Nucleophilic aromatic substitution (NAS) on the benzene ring of N-t-Butyl 4-bromo-3-methoxybenzamide is less favorable due to the presence of electron-donating groups, which increase the electron density of the aromatic ring, making it less susceptible to attack by nucleophiles. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom could potentially occur. The presence of an electron-withdrawing group ortho or para to the leaving group (bromine) would be required to stabilize the negatively charged Meisenheimer complex intermediate, a condition not met in this molecule.

Transformations and Derivatizations Involving the Bromine Atom (e.g., Cross-Coupling Reactions)

The bromine atom at the C4 position is a key functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C4 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This would provide a route to a variety of N-substituted aniline (B41778) derivatives.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted styrenyl derivatives.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an arylethynyl derivative.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The organic group from the organoboron reagent or the amine displaces the bromide on the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

A representative table of potential cross-coupling reactions is provided below:

Reaction NameCoupling PartnerPotential Product
Suzuki-MiyauraArylboronic acid4-Aryl-N-t-butyl-3-methoxybenzamide
Buchwald-HartwigSecondary amine4-(Dialkylamino)-N-t-butyl-3-methoxybenzamide
HeckAlkene4-Vinyl-N-t-butyl-3-methoxybenzamide
SonogashiraTerminal alkyne4-Alkynyl-N-t-butyl-3-methoxybenzamide

Hydrolysis and Other Reactions of the Amide Linkage

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-bromo-3-methoxybenzoic acid and tert-butylamine (B42293).

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of tert-butylamine result in the formation of the carboxylic acid. The bulky tert-butyl group can sterically hinder the approach of the nucleophile, potentially slowing the rate of hydrolysis compared to less hindered amides.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate to form the carboxylate and tert-butylamine is generally the rate-determining step. The tert-butyl group, being a poor leaving group, makes the reformation of the starting amide from the tetrahedral intermediate a competing process.

The hydrolysis of the amide bond is a critical consideration in the synthetic utility of this compound, as it can be a desired transformation to unmask a carboxylic acid or an unwanted side reaction under certain conditions.

Reactivity and Modifications of the Methoxy Group

The methoxy group (-OCH3) is generally stable but can undergo cleavage under specific conditions to yield the corresponding phenol. The most common method for the demethylation of aryl methyl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr3), or strong protic acids like hydrobromic acid (HBr).

The mechanism of demethylation with BBr3 involves the initial formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom. This is followed by a nucleophilic attack of a bromide ion on the methyl group in an SN2 fashion, leading to the formation of methyl bromide and a borate (B1201080) ester intermediate. Subsequent workup with water hydrolyzes the borate ester to afford the phenol, 3-hydroxy-4-bromobenzamide.

This reaction provides a synthetic route to the corresponding phenolic derivative, which can then be further functionalized at the hydroxyl group.

Investigation of Reaction Kinetics and Thermodynamics

For electrophilic aromatic substitution , the presence of the activating methoxy and N-t-butylamido groups would be expected to increase the reaction rate compared to unsubstituted bromobenzene. The steric bulk of the tert-butyl group may influence the rate of reactions at the adjacent ortho (C2 and C6) positions.

The kinetics of amide hydrolysis are influenced by the steric hindrance around the carbonyl group. The bulky tert-butyl group is known to decrease the rate of both acid and base-catalyzed hydrolysis compared to amides with smaller N-alkyl substituents.

In cross-coupling reactions , the electronic nature of the substituents on the aryl bromide can affect the rate of oxidative addition. The electron-donating methoxy and amido groups may slightly decrease the rate of this step compared to electron-deficient aryl bromides.

Thermodynamic data, such as reaction enthalpies and Gibbs free energies, would be expected to follow trends observed for similar substituted benzamides. The formation of stable products, such as in cross-coupling reactions where strong new bonds are formed, would drive the reactions to completion.

Intermolecular Interactions and Self-Assembly Propensities

The molecular structure of this compound contains functional groups capable of participating in various intermolecular interactions, which can influence its physical properties and solid-state structure.

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, it is highly likely that molecules of this compound will form intermolecular hydrogen bonds, leading to the formation of chains, dimers, or more complex supramolecular assemblies. The bulky tert-butyl group may influence the packing arrangement and the specific hydrogen-bonding motifs adopted.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or the oxygen of the methoxy group.

π-π Stacking: The aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.

Structure Activity Relationship Sar and Rational Design Principles for N T Butyl 4 Bromo 3 Methoxybenzamide Derivatives

Deconstruction of Pharmacophoric Elements within the N-t-Butyl 4-bromo-3-methoxybenzamide (B62722) Scaffold

The N-t-Butyl 4-bromo-3-methoxybenzamide scaffold can be dissected into three key pharmacophoric regions: the substituted benzene (B151609) ring, the amide linker, and the N-tert-butyl group. Each element plays a crucial role in the molecule's interaction with biological targets.

The 4-Bromo-3-methoxy-phenyl Ring: This core component is responsible for crucial binding interactions. The bromine atom at position 4 is a strong electron-withdrawing group and a potential halogen bond donor. Halogen bonding has been increasingly recognized as a significant non-covalent interaction in ligand-receptor binding. The methoxy (B1213986) group at position 3 is an electron-donating group that can act as a hydrogen bond acceptor. The relative positioning of these two substituents creates a specific electronic and steric profile that influences the molecule's binding affinity and selectivity.

The Amide Linker (-CONH-): The amide functionality is a critical structural motif. It is a rigid and planar unit that can participate in hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. This dual capability allows it to form strong and directional interactions within a receptor's binding pocket, effectively anchoring the molecule.

The N-tert-Butyl Group: This bulky, lipophilic group significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Its primary role is often to provide steric bulk, which can enhance selectivity for a particular target by preventing binding to off-targets with smaller binding pockets. Furthermore, the tert-butyl group can engage in hydrophobic interactions (van der Waals forces) within a hydrophobic pocket of a receptor. Its steric hindrance also contributes to the metabolic stability of the amide bond by shielding it from enzymatic hydrolysis.

Systematic Analysis of Substituent Effects on Biological Activity and Selectivity

To understand the SAR of this scaffold, systematic modifications of each pharmacophoric element are undertaken, and the effects on biological activity are measured.

The nature and position of the substituents on the phenyl ring are critical determinants of activity.

Bromo Group: Replacing the bromine at the 4-position with other halogens (e.g., chlorine, fluorine) can fine-tune the electronic and lipophilic character of the molecule. A switch to a smaller halogen like chlorine or fluorine would reduce the size and potential for halogen bonding, which can impact potency. Moving the bromo substituent to other positions (e.g., position 2 or 5) would drastically alter the molecule's electronic distribution and shape, likely affecting its binding mode and activity.

Methoxy Group: Altering the position of the methoxy group from the 3-position to the 2- or 5-position would change its spatial relationship with the bromine and the amide linker, impacting interactions with the target. Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy) can probe the size limits of the corresponding binding pocket. Substitution with a hydroxyl group would introduce a hydrogen bond donor, which could either be beneficial or detrimental depending on the target's characteristics.

Modification of Benzene RingRationalePredicted Impact on Activity
Bromo Group
Replace 4-Bromo with 4-ChloroModulate electronics and sizePotentially lower potency if halogen bonding is key
Move 4-Bromo to 2-PositionAlter steric and electronic profileLikely significant change in activity/selectivity
Methoxy Group
Move 3-Methoxy to 2-PositionChange H-bonding vectorMay increase or decrease affinity
Replace 3-Methoxy with 3-EthoxyProbe for additional hydrophobic spaceActivity may increase if pocket allows
Replace 3-Methoxy with 3-HydroxyIntroduce H-bond donorActivity depends on presence of H-bond acceptor

The N-tert-butyl group is a key feature, and its modification provides significant SAR insights.

Size and Branching: Replacing the tert-butyl group with smaller, less branched alkyl groups like isopropyl or isobutyl can reveal the importance of steric bulk for selectivity and potency. A decrease in activity upon using smaller groups would suggest that the bulky nature of the tert-butyl group is essential for optimal hydrophobic interactions or for inducing a specific active conformation.

Cyclic Analogues: Replacing the tert-butyl group with cyclic analogues such as cyclobutyl, cyclopentyl, or cyclohexyl can explore different regions of the hydrophobic pocket. These rigid structures can offer a different conformational profile compared to the flexible alkyl chains.

Polar Groups: Introducing polar functionalities into the N-alkyl substituent is a strategy to improve solubility and introduce new hydrogen bonding interactions.

N-Alkyl Group VariationRationalePredicted Impact on Activity
N-isopropylReduce steric bulkLower potency/selectivity if bulk is critical
N-cyclohexylIntroduce rigid, lipophilic groupMay enhance hydrophobic interactions
N-(1-adamantyl)Maximize steric bulk and lipophilicityPotential for increased potency if pocket is large

The amide bond itself can be modified, though this is often more synthetically challenging.

N-Methylation: Methylation of the amide nitrogen (N-CH3) removes the hydrogen bond donating capability. If a significant loss of activity is observed, it confirms the importance of the N-H group as a hydrogen bond donor in receptor binding.

Retro-amide: Reversing the amide bond to create a retro-amide (Ar-NHCO-tBu) would completely change the orientation of the hydrogen bond donor and acceptor groups. This modification helps to understand the required spatial arrangement of these key interaction points.

Rational Design Strategies for Optimizing Potency and Efficacy

Based on initial SAR findings, rational design strategies can be employed to optimize lead compounds.

Structure-Based Design: If the 3D structure of the biological target is known, computational tools like molecular docking can be used to predict the binding mode of this compound. This information can guide the design of new derivatives with improved complementarity to the binding site. For example, if docking reveals an unused hydrophobic pocket near the methoxy group, derivatives with larger alkoxy groups could be designed.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be generated based on a set of active analogues. This model defines the essential 3D arrangement of the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, halogen bond donors). This model then serves as a template to design novel molecules with a high probability of being active.

Bioisosteric Replacements and Scaffold Hybridization for Novel Derivatives

Bioisosterism and scaffold hybridization are advanced strategies to improve properties and explore new chemical space.

Bioisosteric Replacements: This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's profile.

Amide Bioisosteres: The amide bond, which can be susceptible to metabolic cleavage, is a common target for bioisosteric replacement. Heterocyclic rings such as 1,2,4-oxadiazole (B8745197) or 1,3,4-oxadiazole (B1194373) can mimic the geometry and hydrogen bonding characteristics of the amide group while offering improved metabolic stability.

Ring Bioisosteres: The benzene ring could be replaced with a heteroaromatic ring like pyridine (B92270) or thiophene. For instance, replacing the phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor and potentially improve solubility.

Scaffold Hybridization: This strategy involves combining the this compound scaffold with pharmacophoric elements from other known active compounds. This can lead to the development of hybrid molecules with novel or dual modes of action.

Bioisosteric ReplacementOriginal GroupRationale
1,3,4-OxadiazoleAmide LinkerImprove metabolic stability, maintain H-bond acceptor
Thioamide (-CSNH-)Amide Linker (-CONH-)Alter electronic properties and H-bonding strength
Pyridine RingBenzene RingModulate electronics, improve solubility, add H-bond acceptor
4-Trifluoromethyl4-BromoMaintain electron-withdrawing nature, enhance metabolic stability

Advanced Biological and Pharmacological Research Paradigms of N T Butyl 4 Bromo 3 Methoxybenzamide

Molecular Target Identification, Validation, and Engagement Studies

This section was designated to explore the specific molecular entities with which N-t-Butyl 4-bromo-3-methoxybenzamide (B62722) interacts to elicit a biological response.

Enzyme Kinetic and Inhibition Profile Analyses (e.g., Trypanothione Reductase, Kinases)

A comprehensive search yielded no studies detailing the inhibitory or kinetic profile of N-t-Butyl 4-bromo-3-methoxybenzamide against enzymes such as Trypanothione Reductase or various kinases.

Receptor Binding and Functional Modulation Assays (e.g., Dopamine Receptors)

There is no available data from receptor binding assays or functional modulation studies to indicate whether this compound interacts with dopamine receptors or any other receptor systems. While other benzamide (B126) derivatives have been investigated for dopamine receptor activity, no such research has been published for this specific compound.

Investigation of Protein-Protein Interaction (PPI) Modulating Capabilities

The potential for this compound to modulate protein-protein interactions remains uninvestigated, as no relevant studies were found.

Elucidation of Mechanism of Action (MOA) at Cellular and Subcellular Levels

This part of the analysis was aimed at understanding the downstream cellular effects of the compound's interactions with its molecular targets.

Cellular Pathway Perturbations and Phenotypic Screening

No information is available from phenotypic screens or cellular pathway analyses that would shed light on the biological effects of this compound on cells or organisms.

Assessment of Compound Selectivity and Off-Target Effects (Mechanistic Perspective)

Without primary target and mechanism of action data, no assessment of the compound's selectivity or potential off-target effects can be made.

Research into Specific Categories of Biological Activity (excluding explicit disease treatment)

The chemical scaffold of this compound, a substituted benzamide, represents a promising area of investigation in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of biological activities, and the specific substitutions on the phenyl ring of this compound contribute to its potential interactions with biological systems. Research into related compounds containing the 4-bromo-3-methoxyphenyl group has illuminated several mechanistic pathways through which this class of molecules may exert its effects.

Benzamide derivatives featuring a 4-bromo-3-methoxyphenyl group have demonstrated notable antimicrobial properties. Mechanistic investigations suggest a multi-faceted approach to their action against both bacteria and fungi. One of the primary mechanisms identified is the inhibition of nucleic acid synthesis. These compounds have been found to interfere with the synthesis of both DNA and RNA in bacterial cells, a critical process for microbial proliferation and survival.

Furthermore, another significant aspect of their antimicrobial action is the disruption of the microbial cell membrane. Damage to the cell membrane compromises its integrity, leading to the leakage of essential intracellular components and ultimately, cell death. The minimum inhibitory concentration (MIC) values for some of these potent benzamide derivatives have been reported in the range of 0.5–2 µg/mL against bacteria and 1–4 µg/mL against fungi, indicating significant potency.

Table 1: Summary of Antimicrobial Mechanisms of Related Benzamide Derivatives

Mechanism of Action Target Organism Type Observed Effect Reference
Inhibition of DNA and RNA Synthesis Bacteria Halts replication and transcription
Cell Membrane Damage Bacteria Loss of cellular integrity

While the broader class of benzamides has been explored for various therapeutic applications, specific mechanistic studies on the biochemical and cellular basis of the antiparasitic activity of this compound are not extensively detailed in publicly available literature. The investigation into its specific interactions with parasitic enzymes, metabolic pathways, or cellular structures remains an area for future research.

Similarly, the elucidation of specific antiviral mechanisms for this compound is not well-documented in current scientific literature. Although benzamide derivatives are recognized for their broad biological activities, detailed studies focusing on the antiviral action of this particular compound, such as inhibition of viral entry, replication, or assembly, are yet to be widely published.

The potential for this compound as an anticancer agent has been a subject of research. Studies on benzamide derivatives with the 4-bromo-3-methoxyphenyl moiety have revealed that their cytotoxic effects on cancer cells are mediated primarily through the induction of apoptosis, or programmed cell death. This pro-apoptotic mechanism involves the modulation of key regulatory proteins.

Specifically, these compounds have been shown to increase the expression of pro-apoptotic proteins like Bax and caspase-3. Bax plays a crucial role in permeabilizing the mitochondrial membrane, a key step in the intrinsic apoptotic pathway, while caspase-3 is an executioner caspase that orchestrates the dismantling of the cell. Concurrently, a decrease in the expression of the anti-apoptotic protein Bcl-2 has been observed. The resulting shift in the Bax/Bcl-2 ratio in favor of apoptosis is a critical determinant of cell fate. The cytotoxic activity of these derivatives has been demonstrated against various human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and prostate (PC-3), with IC50 values reported in the range of 0.5 to 2.5 µM.

Table 2: Mechanistic Effects of Related Benzamide Derivatives on Cancer Cell Lines

Cancer Cell Line Molecular Mechanism Key Protein Modulation Reference
MCF-7 (Breast) Induction of Apoptosis Increased Bax and caspase-3, Decreased Bcl-2
HepG2 (Liver) Induction of Apoptosis Increased Bax and caspase-3, Decreased Bcl-2
HCT-116 (Colon) Induction of Apoptosis Increased Bax and caspase-3, Decreased Bcl-2
PC-3 (Prostate) Induction of Apoptosis Increased Bax and caspase-3, Decreased Bcl-2

Research into benzamide derivatives containing the 4-bromo-3-methoxyphenyl group has identified significant anti-inflammatory potential, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. A central mechanism of action is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a pivotal transcription factor that governs the expression of numerous genes involved in the inflammatory response.

By inhibiting the activation of NF-κB, these compounds can effectively downregulate the production of pro-inflammatory cytokines. Studies have specifically shown a reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), both of which are key players in orchestrating the inflammatory cascade. In vivo studies, such as the carrageenan-induced rat paw edema model, have demonstrated the potent anti-inflammatory effects of these compounds.

Cutting Edge Computational and Theoretical Chemistry Applications to N T Butyl 4 Bromo 3 Methoxybenzamide

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.netnih.gov This method evaluates the binding affinity and interaction geometry, providing insights into the ligand's potential biological activity. nih.gov Virtual screening utilizes docking on a large scale, allowing for the rapid screening of vast libraries of compounds against a specific biological target to identify potential hits.

Advanced Quantitative Structure-Activity Relationship (QSAR) and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built using a dataset of compounds with known activities or properties and are then used to predict these endpoints for new, untested molecules. ceur-ws.org QSAR is instrumental in drug discovery for optimizing lead compounds and predicting toxicity. nih.gov

There are no published QSAR or QSPR models in the scientific literature that have been specifically developed or validated using N-t-Butyl 4-bromo-3-methoxybenzamide (B62722). To develop such a model, this compound would be included in a training set of structurally related benzamides with measured biological activity. Molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound, and a mathematical equation would be derived to link these descriptors to the observed activity, which could then be used to predict the activity of novel analogues.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of a molecule and the dynamic interactions between a ligand and its receptor. mdpi.comchem-space.com This technique is crucial for understanding the stability of a protein-ligand complex, identifying key binding and unbinding pathways, and refining the results from molecular docking. chem-space.com

No specific molecular dynamics simulation studies focused on N-t-Butyl 4-bromo-3-methoxybenzamide were found in the available literature. If such a study were to be conducted, it would likely involve placing the docked complex of this compound and its target protein in a simulated physiological environment (water, ions). The simulation would track atomic movements over nanoseconds or microseconds, revealing the stability of the binding pose, the flexibility of the compound within the active site, and the role of water molecules in the interaction.

Quantum Chemical Calculations: DFT, Ab Initio Methods for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. These methods provide precise information on molecular orbital energies (like HOMO and LUMO), electrostatic potential, bond energies, and reaction mechanisms.

While DFT studies have been performed on structurally related compounds like 4-bromo-3-(methoxymethoxy) benzoic acid to determine molecular parameters and predict reactivity, no specific DFT or ab initio studies for this compound have been published. researchgate.net Such calculations for this compound would allow for the determination of its optimized 3D geometry, electronic properties, and reactivity descriptors. This information is valuable for understanding its intrinsic chemical behavior and for parameterizing molecular mechanics force fields used in MD simulations.

In silico Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Predictions

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a chemical compound. nih.gov These models predict various endpoints, including solubility, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities. nih.gov Early prediction of ADME properties is vital in drug discovery to reduce the likelihood of late-stage failures. nih.govsimulations-plus.com

Specific in silico ADME prediction reports for this compound are not available in peer-reviewed literature. However, its structure can be submitted to various predictive software platforms. Based on its chemical structure (a substituted benzamide), general predictions can be made. For instance, the presence of the bromo and methoxy (B1213986) groups, along with the N-t-butyl group, would influence its lipophilicity (LogP), solubility, and metabolic stability. A formal analysis using established ADME prediction software would provide quantitative estimates for these critical properties.

Advanced Spectroscopic and Analytical Characterization of N T Butyl 4 Bromo 3 Methoxybenzamide and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D NMR (¹H and ¹³C): Proton (¹H) NMR spectroscopy would be used to identify the number and type of hydrogen atoms in the N-t-Butyl 4-bromo-3-methoxybenzamide (B62722) molecule. The characteristic signals would include a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three methoxy (B1213986) protons, and distinct signals in the aromatic region for the three protons on the benzene (B151609) ring. The splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) of the aromatic protons would confirm their substitution pattern.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR by providing a signal for each unique carbon atom. This would allow for the definitive assignment of the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methoxy carbon, and the carbons of the benzene ring.

For comparison, the related compound 4-Bromo-N-(tert-butyl)benzamide shows ¹H NMR signals (in CDCl₃) at δ 7.60–7.54 (m, 4H, aromatic) and 1.47 (s, 9H, t-butyl). rsc.org Its ¹³C NMR spectrum shows peaks at δ 165.9 (C=O), 134.7, 131.6, 128.3, 125.6 (aromatic C), 51.7 (quaternary t-butyl C), and 28.8 (t-butyl CH₃). rsc.org Another analogue, N-(tert-Butyl)-4-methoxybenzamide , displays ¹H NMR signals at δ 7.67 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 3.82 (s, 3H, OCH₃), and 1.45 (s, 9H, t-butyl). rsc.org

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all signals and confirm the connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, confirming the positions of the aromatic protons relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Table 1: Comparative ¹H and ¹³C NMR Data for Analogues of N-t-Butyl 4-bromo-3-methoxybenzamide Data presented for illustrative purposes as specific data for the title compound is not publicly available.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
4-Bromo-N-(tert-butyl)benzamide rsc.org7.60–7.54 (m, 4H), 5.99 (br s, 1H), 1.47 (s, 9H)165.9, 134.7, 131.6, 128.3, 125.6, 51.7, 28.8
N-(tert-Butyl)-4-methoxybenzamide rsc.org7.67 (d, 2H), 6.88 (d, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H)166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9

Mass Spectrometry (MS/MS, HRMS) for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound (C₁₂H₁₆BrNO₂), which has a calculated exact mass of 285.0364. alfa-chemistry.com The experimental measurement of this mass with high accuracy (typically to within 5 ppm) provides strong evidence for the compound's elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the molecular ion and subjecting it to fragmentation. This provides valuable information about the compound's structure. Key fragmentation pathways for this compound would likely include:

Loss of the tert-butyl group to form a stable carbocation.

Alpha-cleavage adjacent to the carbonyl group.

Cleavage of the amide bond.

Loss of the methoxy group.

Elucidating these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Expected High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₂H₁₆BrNO₂
Calculated Exact Mass alfa-chemistry.com285.0364 (for ⁷⁹Br isotope)
Isotopic PatternPresence of M and M+2 peaks in ~1:1 ratio, characteristic of bromine.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several key absorption bands:

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹, characteristic of the secondary amide N-H bond.

C-H Stretches: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl and methoxy groups, and signals above 3000 cm⁻¹ for the aromatic C-H bonds.

C=O Stretch (Amide I band): A strong, prominent absorption band typically in the region of 1640-1680 cm⁻¹, which is characteristic of the amide carbonyl group.

N-H Bend (Amide II band): A significant peak around 1520-1550 cm⁻¹.

C-O Stretch: Bands corresponding to the aryl-ether linkage of the methoxy group.

C-Br Stretch: A vibration in the fingerprint region, typically below 700 cm⁻¹.

For the analogue 4-Bromo-N-(tert-butyl)benzamide , characteristic IR peaks (in KBr) are observed at 3355 cm⁻¹ (N-H) and 1652 cm⁻¹ (C=O). rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra, which would be useful for analyzing the substituted benzene ring. The C-Br bond also typically gives a noticeable Raman signal.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state.

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the crystal system, space group, and unit cell dimensions. This technique offers an unambiguous confirmation of the molecular structure and can provide insights into intermolecular interactions, such as hydrogen bonding involving the amide N-H group, which dictate the crystal packing.

Powder XRD (PXRD): If single crystals are not available, powder XRD can be used to analyze a polycrystalline sample. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline phase of the compound, making it useful for phase identification, purity assessment, and quality control.

As of now, no public crystallographic data is available for this compound.

Advanced Chromatographic and Electrophoretic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for analyzing the purity of benzamide (B126) derivatives. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. A UV detector would be suitable for detection, as the aromatic ring provides strong chromophores. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity analysis (e.g., >95%, >98%).

Gas Chromatography (GC): Given the compound's molecular weight and functional groups, GC could also be a viable technique, potentially coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification.

These advanced analytical methods, when used in combination, provide a comprehensive characterization of this compound, ensuring its structural identity and purity for any subsequent research applications.

Future Directions and Emerging Research Avenues for N T Butyl 4 Bromo 3 Methoxybenzamide in Chemical Sciences

Design and Synthesis of Photoactivatable or Prodrug Derivatives

The development of derivatives that can be activated by external stimuli or biological processes is a promising strategy to enhance the utility of N-t-Butyl 4-bromo-3-methoxybenzamide (B62722).

Photoactivatable Derivatives: The synthesis of photoactivatable probes is a powerful tool for achieving high spatiotemporal control over biological processes. Future work could focus on incorporating photolabile groups onto the N-t-Butyl 4-bromo-3-methoxybenzamide scaffold. For instance, aryl or alkyl azide (B81097) moieties could be introduced, analogous to strategies used to create photoreactive probes for targets like histone deacetylases. nih.gov Upon irradiation with a specific wavelength of light, these derivatives could covalently bind to target biomolecules, enabling precise mapping of interaction sites. nih.gov The synthetic challenge would lie in selectively functionalizing the benzamide (B126) ring without disrupting the core structure essential for its potential activity.

Prodrug Strategies: Prodrug design aims to overcome limitations in a compound's physicochemical or pharmacokinetic properties. orientjchem.org For this compound, a prodrug approach could enhance solubility, improve metabolic stability, or enable targeted delivery. Strategies could involve creating carrier-linked prodrugs where the amide nitrogen is part of a larger, enzymatically cleavable moiety, such as an amino acid conjugate, to target specific transporters. nih.gov Another approach is the formation of bioprecursor prodrugs, where the molecule is designed to undergo a specific metabolic activation step in vivo to release the active benzamide. orientjchem.org For example, a nitroimidazole group could be used to protect a reactive functional group, conveying blood stability and oral bioavailability, which is then cleaved under specific biological conditions to release the active drug. acs.org

Derivative TypePotential AdvantageDesign Strategy Example
PhotoactivatableSpatiotemporal control of activityIntroduction of an aryl azide group for photocrosslinking
ProdrugImproved bioavailability/solubilityCreation of an N-acyl derivative for enzymatic cleavage

Integration into Supramolecular Chemistry and Material Science Contexts

The structural features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and functional materials.

Supramolecular Chemistry: The amide functional group is a robust motif for forming predictable, non-covalent interactions, particularly hydrogen bonds. The N-H and carbonyl oxygen of the amide can act as hydrogen bond donor and acceptor, respectively, to form well-defined supramolecular synthons like dimers or catemeric chains. researchgate.net The interplay of these hydrogen bonds with other potential interactions, such as stacking driven by the aromatic ring and halogen bonding from the bromo group, could be harnessed to direct the self-assembly of this molecule into complex, ordered architectures. Fluorine substitution has been shown to suppress disorder in benzamide crystals, suggesting that strategic functionalization could fine-tune crystal packing and properties. acs.org

Material Science: The compound's bromine atom serves as a key functional handle for polymerization. It can act as an initiation or cross-linking site in various polymerization reactions, including transition-metal-catalyzed cross-coupling polymerizations. This positions this compound as a potential monomer for the synthesis of novel polymers. researchgate.net These materials could exhibit unique thermal, mechanical, or electronic properties conferred by the rigid benzamide core and its specific substituents. Such polymers could find applications as specialty plastics, components of hydrogels, or functional thin films. umd.edu

Applications in Chemical Biology and Proteomics Research

While its biological activity is not yet well-defined, this compound is noted as a specialty chemical for proteomics research, indicating its potential as a tool to probe biological systems. scbt.com

Future research could focus on developing this compound into a chemical probe for target identification and validation. A key strategy is photoaffinity labeling, which involves modifying the scaffold with a photoreactive group (such as a diazirine or benzophenone) and a reporter tag (like biotin (B1667282) or a clickable alkyne). When introduced to cells or cell lysates, this probe would bind to its protein targets; subsequent UV irradiation would trigger covalent cross-linking. The reporter tag would then allow for the isolation and identification of these target proteins via mass spectrometry, elucidating the compound's mechanism of action. This approach has been successfully applied to other benzamide-based probes. nih.gov The interaction of various substituted benzamides with specific biological targets, such as brain benzodiazepine (B76468) binding sites, provides a strong precedent for this line of inquiry. nih.gov

Exploration of Novel Reaction Methodologies for Functionalization

The chemical structure of this compound offers multiple sites for diversification through modern synthetic methodologies.

Cross-Coupling Reactions: The aryl bromide is a prime site for modification via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, could be used to introduce a wide array of aryl, heteroaromatics, alkyl, or alkenyl groups at the 4-position, dramatically expanding the chemical space around the core scaffold. nih.gov This would allow for the systematic exploration of structure-activity relationships.

C-H Activation: Directed C-H activation is a powerful strategy for regioselective functionalization. The amide group in benzamides is a well-established directing group for ortho C-H bond activation. rsc.orgrsc.org Using catalysts based on rhodium or cobalt, it is feasible to introduce new functional groups or construct fused ring systems at the C-2 and C-6 positions of the benzamide ring. nih.govnih.gov Such reactions could be used to couple the scaffold with alkynes or alkenes to generate complex heterocyclic structures like isoquinolones. rsc.orgresearchgate.net

The table below summarizes potential functionalization strategies:

Reaction Type Target Site Potential Reagent Catalyst Example
Suzuki-Miyaura Coupling C4-Br Arylboronic acid Palladium
C-H Activation/Annulation C2-H Alkyne Rhodium(III)

Predictive Modeling for De Novo Design of Benzamide-Based Scaffolds

Computational chemistry and machine learning are transforming drug discovery by enabling the de novo design of novel molecules with optimized properties. nih.gov this compound can serve as an excellent starting point or fragment for these computational approaches.

Generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large libraries of known bioactive molecules containing the benzamide motif. universiteitleiden.nl These models can then generate novel molecular structures based on the core scaffold of this compound, suggesting modifications to the substituents to enhance affinity for a specific biological target. benevolent.com For example, machine learning algorithms could be employed for "scaffold hopping" to identify entirely new core structures that maintain the key pharmacophoric features of the original benzamide. microbiologyjournal.org These in silico designed compounds can then be prioritized based on predicted potency, selectivity, and pharmacokinetic properties before being synthesized and tested, significantly accelerating the discovery cycle. schrodinger.com

Q & A

Basic: What are the optimal synthetic routes for N-t-Butyl 4-bromo-3-methoxybenzamide, and how can reaction conditions be optimized for high yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with bromination and methoxylation of a benzamide precursor. Key steps include:

  • Bromination : Use NBS (N-bromosuccinimide) in anhydrous DCM under controlled temperature (0–5°C) to minimize side reactions .
  • Methoxy Group Introduction : Employ Ullmann coupling or nucleophilic substitution with NaOMe in DMF at 80–100°C .
  • t-Butyl Amidation : React with t-butylamine using EDCI/HOBt coupling agents in THF, ensuring inert atmosphere to prevent hydrolysis .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DMF) to enhance solubility of intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, t-butyl at δ 1.3–1.5 ppm). Use DEPT-135 to distinguish CH₃ groups .
  • IR Spectroscopy : Validate amide C=O stretch (~1650 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and bromine isotope pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How does the bromo-methoxy substitution pattern influence biological activity in benzamide derivatives?

Methodological Answer:

  • Steric Effects : The t-butyl group enhances lipophilicity, improving membrane permeability, while the bromine atom acts as a hydrogen bond acceptor in enzyme binding pockets .
  • Electronic Effects : Methoxy groups donate electron density, stabilizing charge-transfer interactions with target proteins (e.g., kinases). Bromine’s electronegativity modulates π-π stacking in aromatic systems .
    Experimental Validation : Perform molecular docking with AutoDock Vina and validate via SPR (surface plasmon resonance) to quantify binding affinity (KD values) .

Advanced: What analytical methods resolve stability issues of this compound under physiological conditions?

Methodological Answer:

  • HPLC-DAD : Monitor degradation products using a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA). Detect photodegradation by UV-Vis at λ = 254 nm .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C indicates suitability for high-temperature applications) .
  • pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Use LC-MS to identify hydrolyzed byproducts (e.g., free benzoic acid derivatives) .

Basic: How can impurities in this compound be quantified during synthesis?

Methodological Answer:

  • GC-MS : Detect volatile impurities (e.g., residual solvents like DMF) with a DB-5MS column .
  • HPLC-ELSD : Quantify non-UV-active impurities (e.g., inorganic salts) using evaporative light scattering detection .
    Thresholds : Follow ICH guidelines—report impurities >0.1% and identify those >0.5% .

Advanced: What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Models : Administer via oral gavage (10 mg/kg) and collect plasma samples at 0, 1, 2, 4, 8, 24 h. Use LC-MS/MS to measure Cmax and AUC .
  • Tissue Distribution : Sacrifice animals, homogenize organs (liver, kidney), and extract with acetonitrile. Validate recovery rates >85% .
    Ethical Compliance : Adhere to institutional IACUC protocols. Note that the compound is not FDA-approved and must be used exclusively in vitro or in pre-clinical models .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate). Resolve torsional angles between the t-butyl group and benzamide core to confirm stereoelectronic effects .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic forms .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Collect halogenated waste separately for incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-t-Butyl 4-bromo-3-methoxybenzamide
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Reactant of Route 2
N-t-Butyl 4-bromo-3-methoxybenzamide

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